molecular formula C15H14N2 B175186 6-methyl-2-(3-methylphenyl)-1H-benzimidazole CAS No. 18818-49-0

6-methyl-2-(3-methylphenyl)-1H-benzimidazole

Cat. No. B175186
CAS RN: 18818-49-0
M. Wt: 222.28 g/mol
InChI Key: QGGRWTWPFWNTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(3-methylphenyl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as SK&F 86002 and has been extensively studied for its pharmacological properties.

Mechanism Of Action

The mechanism of action of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of alpha-glucosidase, an enzyme involved in glucose metabolism, making it a potential therapeutic agent for diabetes.

Biochemical And Physiological Effects

6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 6-methyl-2-(3-methylphenyl)-1H-benzimidazole in lab experiments include its potent pharmacological activity, easy synthesis method, and low toxicity. The compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, the limitations include its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

The future directions for research on 6-methyl-2-(3-methylphenyl)-1H-benzimidazole include exploring its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified through recrystallization. The compound has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.

Scientific Research Applications

6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its antibacterial, antifungal, and antiviral activities.

properties

CAS RN

18818-49-0

Product Name

6-methyl-2-(3-methylphenyl)-1H-benzimidazole

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

6-methyl-2-(3-methylphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H14N2/c1-10-4-3-5-12(8-10)15-16-13-7-6-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17)

InChI Key

QGGRWTWPFWNTJY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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